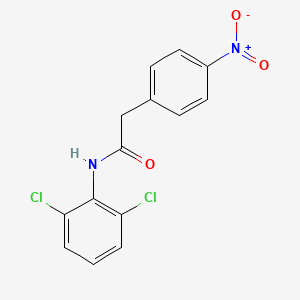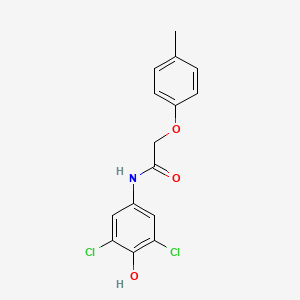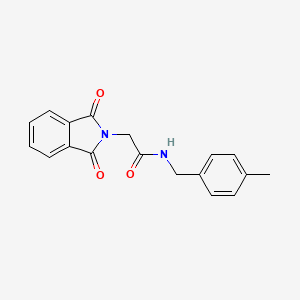![molecular formula C17H20N2O3 B5876649 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide, also known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in the central nervous system.
Wirkmechanismus
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA receptor subtype. By blocking the binding of glutamate to the receptor, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide prevents the influx of calcium ions and the subsequent depolarization of the postsynaptic neuron.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to blocking the AMPA receptor, it has been shown to inhibit the release of glutamate and to modulate the activity of other ion channels. It has also been shown to have neuroprotective effects in models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide in lab experiments is its specificity for the AMPA receptor subtype, which allows researchers to study the role of this receptor in isolation. However, its competitive binding mechanism means that high concentrations of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide are required to fully block the receptor, which can lead to off-target effects.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide. One area of interest is the development of more specific and potent AMPA receptor antagonists. Another area of interest is the use of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide in combination with other drugs to treat neurodegenerative diseases. Finally, there is ongoing research into the role of glutamate receptors in addiction and mood disorders, which could lead to new therapeutic approaches using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide and other glutamate receptor modulators.
Synthesemethoden
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide can be synthesized using a multi-step process involving the reaction of 2-cyclohexen-1-one with ethylamine, followed by the reaction of the resulting compound with 3-nitrobenzaldehyde and acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide is commonly used in neuroscience research to study the role of glutamate receptors in synaptic transmission and plasticity. It is also used in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-17(18-12-11-14-5-2-1-3-6-14)10-9-15-7-4-8-16(13-15)19(21)22/h4-5,7-10,13H,1-3,6,11-12H2,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLYKYLWVLNGRN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5876595.png)

![(2-aminoethyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5876611.png)

![5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B5876627.png)
![6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B5876634.png)



![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5876674.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5876687.png)
![N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5876703.png)
